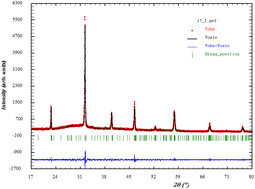Effect of substitution on the structural, electrical properties, and dielectric relaxor behavior in lead-free BiFeO3-based ceramics
RSC Advances Pub Date: 2024-01-03 DOI: 10.1039/D3RA06962A
Abstract
BiFeO3-based ceramics have recently garnered much interest among researchers owing to their valuable and outstanding characteristics. For this reason, the 0.7(Na0.5Bi0.5)TiO3–0.3(Bi0.7Sm0.3FeO3) ceramic was successfully synthesized by a solid-state route. The central purpose of this research is to investigate the substitution influence of Na, Ti, and Sm on the structural, dielectric, and electric properties of 0.7(Na0.5Bi0.5)TiO3–0.3(Bi0.7Sm0.3FeO3), as well as to explore its potential applications as it exhibits multiple novel functions. Notably, a structural transition from rhombohedral R3c to orthorhombic P4mm occurred within this material. In this respect, a suitable equivalent electrical circuit was invested to assess the contributions of grains and grain boundaries to the complex impedance results. Electrical conductivity was attributed to the correlated barrier hopping (CBH) motion of the oxygen vacancies in the sample. The temperature dependence of the dielectric constants revealed the presence of a phase transition. The local disorder provides a dependence of the real part of the permittivity on the frequency which characterizes a relaxor ferroelectric-type behavior of a lead-free material. The modified Curie–Weiss law, in addition to the Vogel Fulcher and Debye law relationships, was utilized to analyze the diffuse transition phase. Furthermore, the studied compound displayed promising electrical properties and chemical stability and proved to be a good relaxor. In this regard, a correlation between dielectric and electric behavior near the ferro-paraelectric phase transition was established.


Recommended Literature
- [1] Aerobic oxidative acylation of nitroarenes with arylacetic esters under mild conditions: facile access to diarylketones†
- [2] Facile and homogeneous decoration of RuO2nanorods on graphene nanoplatelets for transfer hydrogenation of carbonyl compounds†
- [3] Work of the Publicity and Public Relations Officer
- [4] The effect of giving certain oils in the daily diet of cows on the composition of butter fat
- [5] Remarkable thermoresponsive nanofibers from γ-peptides†
- [6] On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation†
- [7] Gate-controlled electron quantum interference logic
- [8] Effects of micro-bubbles on the nucleation and morphology of gas hydrate crystals
- [9] Highly efficient selective hydrogenation of levulinic acid to γ-valerolactone over Cu–Re/TiO2 bimetallic catalysts†
- [10] Mechanistic in situ investigation of heterogeneous hydrogenation over Rh/TiO2 catalysts: selectivity, pairwise route and catalyst nature†

Journal Name:RSC Advances
Research Products
-
CAS no.: 16284-60-9
-
CAS no.: 129053-70-9









